

Solubility and reactivity profile of 4-(3-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxypropyl)morpholine

Cat. No.: B1295618

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Reactivity Profile of **4-(3-Hydroxypropyl)morpholine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Hydroxypropyl)morpholine is a morpholine derivative of significant interest in various chemical and pharmaceutical applications due to its unique combination of a tertiary amine and a primary alcohol functional group. This document provides a comprehensive overview of its solubility and reactivity profile, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the handling and application of this compound.

Chemical Identity

Parameter	Value
IUPAC Name	4-(3-Hydroxypropyl)morpholine
Synonyms	N-(3-Hydroxypropyl)morpholine, 3-(Morpholin-4-yl)propan-1-ol
CAS Number	2895-13-8
Molecular Formula	C ₇ H ₁₅ NO ₂
Molecular Weight	145.20 g/mol
Structure	

Solubility Profile

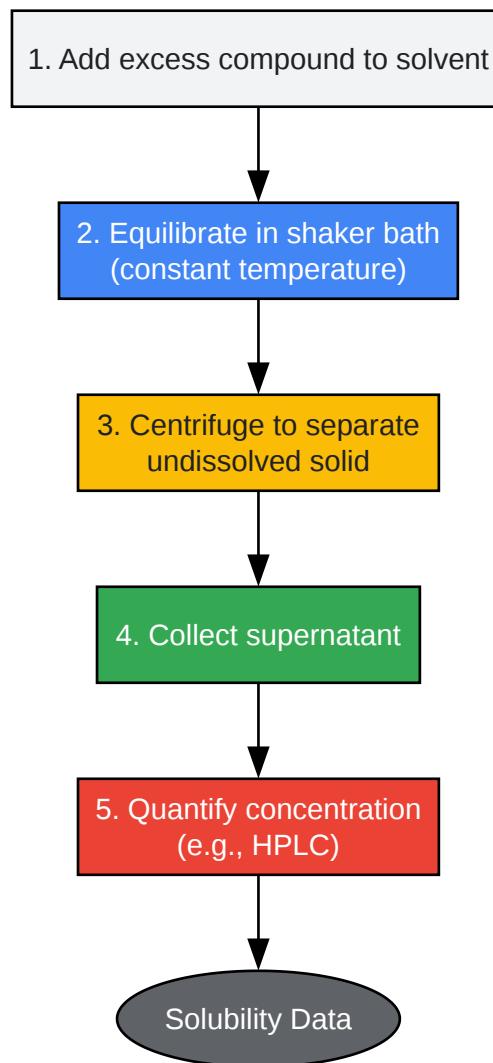
The solubility of **4-(3-Hydroxypropyl)morpholine** is dictated by the presence of the polar morpholine ring, the hydroxyl group capable of hydrogen bonding, and the short alkyl chain.

Quantitative Solubility Data

Solvent	Temperature (°C)	Solubility
Water	20	Miscible
Ethanol	20	Miscible
Methanol	20	Miscible
Acetone	20	Soluble
Toluene	20	Sparingly soluble
Hexane	20	Insoluble

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a high degree of solubility. "Sparingly soluble" and "Insoluble" indicate low to negligible solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)


This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

Materials:

- **4-(3-Hydroxypropyl)morpholine**
- Distilled or deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- HPLC or GC system for quantification

Procedure:

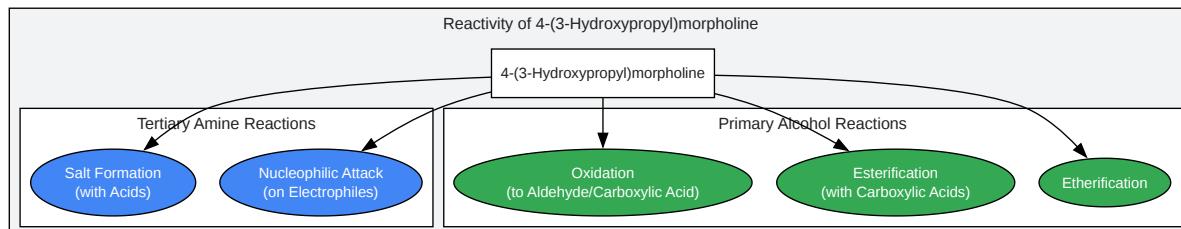
- Add an excess amount of **4-(3-Hydroxypropyl)morpholine** to a known volume of water in a sealed flask.
- Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge an aliquot of the suspension to separate the undissolved solid.
- Carefully remove a sample of the supernatant for analysis.
- Determine the concentration of the dissolved **4-(3-Hydroxypropyl)morpholine** in the supernatant using a validated analytical method (e.g., HPLC with a suitable standard curve).
- The determined concentration represents the solubility of the compound at that temperature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination using the shake-flask method.

Reactivity Profile

The reactivity of **4-(3-Hydroxypropyl)morpholine** is characterized by the chemical behavior of its two primary functional groups: the tertiary amine of the morpholine ring and the primary alcohol of the propyl side chain.


Reactions of the Tertiary Amine

- Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form quaternary ammonium salts.

- Reaction: $R_3N + H-X \rightarrow [R_3NH]^+X^-$
- Nucleophilicity: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

Reactions of the Primary Alcohol

- Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents.
 - Partial Oxidation: $R-CH_2OH + [O] \rightarrow R-CHO + H_2O$
 - Complete Oxidation: $R-CH_2OH + 2[O] \rightarrow R-COOH + H_2O$
- Esterification: It undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.
 - Reaction: $R-OH + R'-COOH \rightleftharpoons R-O-CO-R' + H_2O$
- Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis.

[Click to download full resolution via product page](#)

Caption: Overview of the primary reaction pathways for **4-(3-Hydroxypropyl)morpholine**.

Experimental Protocol: Esterification

This protocol provides a general method for the esterification of **4-(3-Hydroxypropyl)morpholine** with a carboxylic acid.

Materials:

- **4-(3-Hydroxypropyl)morpholine**
- Carboxylic acid (e.g., acetic acid)
- Acid catalyst (e.g., concentrated sulfuric acid)
- Anhydrous solvent (e.g., toluene)
- Dean-Stark apparatus (optional, for water removal)
- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Purification system (e.g., column chromatography)

Procedure:

- In a round-bottom flask, dissolve **4-(3-Hydroxypropyl)morpholine** and a slight excess of the carboxylic acid in the solvent.
- Add a catalytic amount of sulfuric acid.
- Set up the reaction for reflux, using a Dean-Stark trap if necessary to remove the water formed during the reaction and drive the equilibrium towards the products.
- Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a brine wash.

- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude ester product by column chromatography.
- Characterize the purified product using techniques such as NMR and Mass Spectrometry.

Stability and Storage

4-(3-Hydroxypropyl)morpholine is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

Conclusion

4-(3-Hydroxypropyl)morpholine exhibits high solubility in polar solvents and undergoes a range of chemical reactions characteristic of its tertiary amine and primary alcohol functionalities. This versatile reactivity profile makes it a valuable building block in organic synthesis and a candidate for various applications in drug development and materials science. A thorough understanding of its solubility and reactivity, as detailed in this guide, is crucial for its effective and safe utilization.

- To cite this document: BenchChem. [Solubility and reactivity profile of 4-(3-Hydroxypropyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295618#solubility-and-reactivity-profile-of-4-3-hydroxypropyl-morpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com